1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of 1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with a suitable difluoromethylating agent under specific conditions. One common method includes the use of difluoromethyl ketones as starting materials, which undergo cyclization with 2-aminophenol to form the benzoxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, benzoxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the difluoromethyl group, which may result in different biological activities and properties.
2-(Difluoromethyl)benzoxazole: Similar structure but with the difluoromethyl group at a different position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
1-[5-(difluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO2/c1-5(14)10-13-7-4-6(9(11)12)2-3-8(7)15-10/h2-4,9H,1H3 |
InChI Key |
IWCQJYPWRYKIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C(F)F |
Origin of Product |
United States |
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